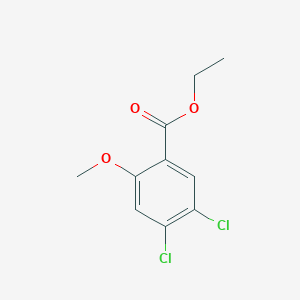

Ethyl 4,5-dichloro-2-methoxybenzoate

Description

Overview of Benzoate (B1203000) Ester Chemistry in Organic Synthesis

The chemistry of benzoate esters is rich and varied, offering a multitude of reaction pathways for synthetic chemists. The ester functionality itself can undergo hydrolysis to the corresponding benzoic acid, or transesterification to form different esters. The aromatic ring, activated or deactivated by its substituents, is amenable to electrophilic and nucleophilic aromatic substitution reactions, allowing for further functionalization.

The synthesis of benzoate esters is most commonly achieved through Fischer-Speier esterification, a classic acid-catalyzed reaction between a benzoic acid and an alcohol. Modern synthetic methodologies have expanded this toolkit to include a range of coupling reactions and the use of diverse activating agents to facilitate ester formation under milder conditions. The reactivity of the ester and the aromatic ring are intricately linked and influenced by the electronic and steric nature of the substituents present.

Contextualization of Halogenated Methoxybenzoate Esters in Chemical Research

Within the broader family of substituted benzoate esters, halogenated methoxybenzoate esters have garnered significant attention from the research community. The presence of halogen atoms (fluoro, chloro, bromo, iodo) and a methoxy (B1213986) group on the aromatic ring introduces a unique combination of electronic and steric effects that modulate the reactivity and biological activity of the molecule.

Halogens, being electronegative, act as deactivating groups in electrophilic aromatic substitution, while the methoxy group is an activating group. This interplay of activating and deactivating effects, along with the specific substitution pattern on the benzene (B151609) ring, dictates the regioselectivity of further chemical modifications. Furthermore, halogen atoms can participate in various cross-coupling reactions, providing a handle for the construction of more complex molecular architectures. The methoxy group, on the other hand, can influence the conformation of the molecule and its interaction with biological targets. These characteristics make halogenated methoxybenzoate esters valuable synthons in medicinal chemistry and materials science.

Research Gaps and Future Directions for Ethyl 4,5-dichloro-2-methoxybenzoate

Despite the broad interest in halogenated methoxybenzoate esters, a comprehensive investigation into the specific properties and applications of this compound remains a noticeable gap in the scientific literature. While data exists for isomeric and related compounds, specific experimental and theoretical studies on this particular molecule are scarce.

Future research should be directed towards several key areas:

Systematic Synthesis and Characterization: The development and optimization of a robust and scalable synthetic route to this compound is a primary objective. Following synthesis, a thorough characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography is essential to unequivocally establish its structure and properties.

Exploration of Chemical Reactivity: A detailed investigation into the reactivity of this compound is warranted. This includes studying its behavior in various organic reactions, such as nucleophilic aromatic substitution, cross-coupling reactions involving the carbon-chlorine bonds, and transformations of the ester and methoxy groups. Understanding its reactivity profile will unlock its potential as a versatile building block in organic synthesis.

Investigation of Biological Activity: Given that many substituted benzoate esters exhibit interesting biological properties, screening this compound for potential pharmacological or agrochemical activity is a logical next step. Its specific substitution pattern may lead to novel interactions with biological targets.

Materials Science Applications: The unique combination of a dichlorinated and methoxylated aromatic ring could impart interesting photophysical or electronic properties to materials incorporating this moiety. Research into its potential use in the development of new organic materials, such as liquid crystals or organic light-emitting diodes (OLEDs), could be a fruitful avenue of exploration.

The following data tables provide a summary of known information for this compound and its immediate precursor, based on available data for closely related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Compound | Source |

| Molecular Formula | C₁₀H₁₀Cl₂O₃ | This compound | - |

| Molecular Weight | 249.09 g/mol | Ethyl 3,5-dichloro-4-methoxybenzoate | PubChem |

| IUPAC Name | This compound | - | - |

| CAS Number | Not available | - | - |

| Appearance | Likely a solid or liquid | - | - |

| Boiling Point | Not available | - | - |

| Melting Point | Not available | - | - |

| Density | Not available | - | - |

Table 2: Synthesis of a Related Compound: Methyl 3,5-dichloro-4-methoxybenzoate

| Step | Reactants | Reagents | Conditions | Product | Yield | Source |

| 1 | 3,5-dichloro-4-hydroxybenzoic acid | Potassium carbonate, N,N-dimethylformamide (DMF) | Room temperature, 30 min | Potassium 3,5-dichloro-4-hydroxybenzoate | - | ChemicalBook |

| 2 | Potassium 3,5-dichloro-4-hydroxybenzoate | Methyl iodide | 80 °C, 3 h | Methyl 3,5-dichloro-4-methoxybenzoate | 88% | ChemicalBook |

A plausible synthetic route to this compound would involve the esterification of 4,5-dichloro-2-methoxybenzoic acid with ethanol (B145695) in the presence of an acid catalyst. The precursor acid, in turn, can be synthesized through various aromatic substitution reactions. One reported method for a related compound involves the derivatization of an acidic ethyl acetate (B1210297) extract of a culture broth with diazomethane (B1218177) to yield mthis compound for GC-MS analysis. chemicalbook.comchemeo.com

Table 3: Spectroscopic Data for a Related Compound: Mthis compound

| Technique | Observation | Compound | Source |

| Mass Spectrometry (70 eV) | Mass spectrum recorded and available. | Mthis compound | ResearchGate chemicalbook.comchemeo.com |

Structure

3D Structure

Properties

CAS No. |

104391-52-8 |

|---|---|

Molecular Formula |

C10H10Cl2O3 |

Molecular Weight |

249.09 g/mol |

IUPAC Name |

ethyl 4,5-dichloro-2-methoxybenzoate |

InChI |

InChI=1S/C10H10Cl2O3/c1-3-15-10(13)6-4-7(11)8(12)5-9(6)14-2/h4-5H,3H2,1-2H3 |

InChI Key |

WFXDEAHMHIEECE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1OC)Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of Ethyl 4,5 Dichloro 2 Methoxybenzoate

Hydrolytic Stability and Saponification Reactions

The hydrolysis of esters is a fundamental reaction that can be catalyzed by either acid or base. Under acidic conditions, the hydrolysis of an ester is a reversible process that yields a carboxylic acid and an alcohol. alfa-chemistry.comyoutube.com To drive the equilibrium towards the products, a large excess of water is typically employed. youtube.combyjus.com

In contrast, base-promoted hydrolysis, also known as saponification, is an irreversible reaction that produces a carboxylate salt and an alcohol. organicreactions.orgncert.nic.in This irreversibility is a key advantage, leading to the completion of the reaction. organicreactions.org The process is typically carried out by heating the ester under reflux with a dilute alkali solution, such as sodium hydroxide (B78521). youtube.com The resulting carboxylate salt can then be acidified to yield the corresponding carboxylic acid. researchgate.net

For Ethyl 4,5-dichloro-2-methoxybenzoate, saponification would involve its reaction with a base like sodium hydroxide (NaOH) to yield sodium 4,5-dichloro-2-methoxybenzoate and ethanol (B145695). Subsequent acidification would then produce 4,5-dichloro-2-methoxybenzoic acid. The reaction is generally carried out in a solvent mixture, such as methanol (B129727) and water, to ensure the solubility of both the ester and the hydroxide base. researchgate.net

Table 1: General Conditions for Saponification of Esters

| Parameter | Condition | Source(s) |

| Reagent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | organicreactions.orgresearchgate.net |

| Solvent | Typically a mixture of an alcohol (e.g., Methanol, Ethanol) and water | researchgate.net |

| Temperature | Room temperature to reflux | researchgate.net |

| Work-up | Acidification (e.g., with HCl) to protonate the carboxylate | researchgate.net |

Reduction Pathways of the Ester Moiety

The ester functional group in this compound is susceptible to reduction by various reagents, leading primarily to the corresponding primary alcohol, (4,5-dichloro-2-methoxyphenyl)methanol.

Bouveault-Blanc Reduction Mechanism and Applications

The Bouveault-Blanc reduction is a classic method for the reduction of esters to primary alcohols using metallic sodium in the presence of an absolute alcohol, typically ethanol. nih.govrsc.orgallaboutchemistry.net This reaction offers a cost-effective alternative to metal hydride reagents and is still utilized in industrial applications. nih.govslideshare.net

The mechanism involves a single electron transfer from sodium to the ester's carbonyl group, generating a radical anion. This intermediate then undergoes further reaction and protonation by the alcohol solvent to yield the primary alcohol. alfa-chemistry.comnih.gov

Table 2: Key Features of the Bouveault-Blanc Reduction

| Feature | Description | Source(s) |

| Reducing Agent | Metallic Sodium (Na) | nih.govrsc.org |

| Proton Source | Absolute Alcohol (e.g., Ethanol) | nih.govrsc.org |

| Product | Primary Alcohol | nih.govallaboutchemistry.net |

| Advantages | Cost-effective, avoids transition metals | nih.govorganic-chemistry.org |

| Limitations | Vigorous reaction conditions, sensitive to water | rsc.orgslideshare.net |

While effective for many esters, the presence of halogen substituents on the aromatic ring of this compound could potentially lead to side reactions under the strongly reducing conditions of the Bouveault-Blanc reduction.

Other Reductive Transformations of Benzoate (B1203000) Esters

Modern synthetic chemistry offers a range of other reducing agents for the transformation of benzoate esters.

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent readily converts esters to primary alcohols. byjus.commasterorganicchemistry.comucalgary.ca The reaction typically proceeds in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and requires a subsequent aqueous workup to neutralize the reaction mixture and liberate the alcohol product. byjus.comic.ac.ukyoutube.com LiAlH₄ is a versatile reagent capable of reducing a wide array of functional groups. byjus.commasterorganicchemistry.com

Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a more selective reducing agent that can reduce esters to aldehydes at low temperatures. ncert.nic.in However, if the reaction is allowed to warm or if excess DIBAL-H is used, further reduction to the primary alcohol can occur. The electron-donating methoxy (B1213986) group on the aromatic ring of this compound may influence the reactivity and require carefully controlled conditions for selective reduction to the aldehyde. Studies on the reduction of ethyl 4-methoxybenzoate (B1229959) have shown that the strong electron-donating effect of the methoxy group can necessitate longer reaction times.

Reactions Involving the Halogen Substituents

The two chlorine atoms on the aromatic ring of this compound are potential sites for substitution reactions, primarily through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings that are substituted with electron-withdrawing groups are susceptible to nucleophilic attack. wikipedia.orgnptel.ac.in The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com The presence of the ester group, which is electron-withdrawing, activates the ring towards nucleophilic substitution.

The regioselectivity of the substitution is directed by the position of the activating group. Electron-withdrawing groups in the ortho or para position to the leaving group stabilize the negatively charged intermediate, thus facilitating the reaction. pressbooks.pub In this compound, the ester group is ortho to the chlorine at C-5 and meta to the chlorine at C-4. Therefore, nucleophilic attack is more likely to occur at the C-5 position. The methoxy group, being electron-donating, would have a deactivating effect on the SNAr reaction.

Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. For instance, reaction with an amine could lead to the corresponding amino-substituted benzoate ester.

Radical-Mediated Reactions (e.g., SRN1 Mechanism for Dichloroarenes)

The SRN1 (Substitution Radical-Nucleophilic Unimolecular) reaction is another pathway for nucleophilic substitution on aromatic halides, particularly those that are unactivated towards the SNAr mechanism. wikipedia.org This reaction proceeds via a radical chain mechanism initiated by an electron transfer to the aryl halide, forming a radical anion. wikipedia.orgchim.it This intermediate then expels the halide ion to form an aryl radical, which can then react with a nucleophile. wikipedia.orgchim.it

While the ester group in this compound does activate the ring for SNAr, the possibility of SRN1 reactions, especially with certain nucleophiles or under photolytic or electrochemical conditions, cannot be entirely ruled out. chim.it Radical cyclization reactions are also a possibility, where the initially formed aryl radical could undergo intramolecular reactions if a suitable tethered group were present. scispace.commdpi.combeilstein-journals.orgdoi.orgmdpi.com

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing chlorine atoms and the deactivating effect of the ester group. However, the methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In this specific molecule, the positions ortho to the methoxy group are at C3 and C1 (which is already substituted). The position para to the methoxy group is C5, which is occupied by a chlorine atom. The remaining unsubstituted position on the ring is C6. The directing effects of the substituents are as follows:

-OCH₃ group (at C2): Ortho, para-directing (activates C3, deactivates C1, activates C5).

-Cl groups (at C4 and C5): Ortho, para-directing but deactivating.

-COOEt group (at C1): Meta-directing and deactivating.

A relevant example of electrophilic substitution on a similar system is the formylation of methyl 2-methoxybenzoate (B1232891). In a patented process, methyl 2-methoxybenzoate is treated with urotropine in the presence of methanesulfonic acid to introduce a formyl group at the C5 position, yielding methyl 5-formyl-2-methoxybenzoate google.com. While the substitution pattern is different, this demonstrates that electrophilic substitution on a methoxy-substituted benzoate is feasible.

| Reaction | Reagents and Conditions | Product | Reference |

| Formylation | Urotropine, Methanesulfonic acid, 80°C | Methyl 5-formyl-2-methoxybenzoate | google.com |

Functional Group Interconversions and Further Derivatization

The functional groups of this compound can be readily converted into other functionalities, opening avenues for the synthesis of a wide range of derivatives.

The ethyl ester group can be converted into an amide through reaction with an amine. This reaction typically proceeds via the hydrolysis of the ester to the corresponding carboxylic acid (4,5-dichloro-2-methoxybenzoic acid), followed by activation (e.g., conversion to the acyl chloride) and reaction with an amine. A related compound, ethyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, highlights the use of the corresponding benzoyl chloride in an amidation reaction sigmaaldrich.com.

Urea (B33335) derivatives can also be synthesized, often through a multi-step process. One common route involves the conversion of an amine to an isocyanate, which then reacts with another amine to form the urea linkage nih.govmdpi.com. While direct conversion of this compound to a urea is not commonly reported, its derivatives containing an amino group could be precursors for such transformations. For instance, if the ester were converted to an amine, this amine could then be used in urea formation reactions. The synthesis of various urea derivatives is a well-established field in medicinal chemistry due to the ability of the urea functional group to form stable hydrogen bonds with biological targets nih.gov.

The methoxy group can potentially be cleaved to yield the corresponding phenol. This demethylation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃.

The chloro groups on the aromatic ring are generally unreactive towards nucleophilic aromatic substitution under standard conditions. The deactivating nature of the benzene ring, further compounded by the other electron-withdrawing groups, makes substitution of the chlorine atoms difficult. However, under specific conditions, such as the use of strong nucleophiles and high temperatures, or through metal-catalyzed cross-coupling reactions, substitution of the chloro groups may be possible. For instance, in other systems, chloro-substituted rings can undergo nucleophilic aromatic substitution with amines under specific conditions nih.gov.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For Ethyl 4,5-dichloro-2-methoxybenzoate, ¹H and ¹³C NMR are fundamental in confirming its molecular structure.

¹H NMR Spectral Interpretation

The proton NMR (¹H NMR) spectrum of this compound would provide key insights into its specific proton environments. The spectrum is anticipated to show distinct signals for the aromatic protons and the protons of the ethyl and methoxy (B1213986) groups.

The aromatic region is expected to feature two singlets, corresponding to the protons at the C-3 and C-6 positions of the benzene (B151609) ring. Due to the substitution pattern, these protons are chemically non-equivalent and would not exhibit spin-spin coupling with each other.

The ethyl group will be represented by a quartet and a triplet. The quartet arises from the methylene (B1212753) protons (-CH₂-) coupled with the three adjacent methyl protons. The triplet corresponds to the methyl protons (-CH₃) of the ethyl group, split by the two neighboring methylene protons. The methoxy group (-OCH₃) will appear as a sharp singlet, as these protons are not coupled to any other protons in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Predicted | Singlet | 1H | Ar-H |

| Predicted | Singlet | 1H | Ar-H |

| Predicted | Quartet | 2H | -OCH₂CH₃ |

| Predicted | Singlet | 3H | -OCH₃ |

| Predicted | Triplet | 3H | -OCH₂CH₃ |

Note: Actual chemical shifts may vary based on solvent and experimental conditions. The specific assignment of the two aromatic protons requires further analysis, potentially through 2D NMR techniques.

¹³C NMR Spectral Interpretation

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for each unique carbon atom.

The spectrum would show signals for the carbonyl carbon of the ester group, the aromatic carbons (including those bearing the chloro and methoxy substituents, as well as the unsubstituted carbons), the carbons of the ethyl group (-OCH₂CH₃), and the carbon of the methoxy group (-OCH₃). The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the methoxy group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Predicted | C=O (Ester) |

| Predicted | Aromatic C-Cl |

| Predicted | Aromatic C-Cl |

| Predicted | Aromatic C-OCH₃ |

| Predicted | Aromatic C-H |

| Predicted | Aromatic C-H |

| Predicted | Aromatic C-COOEt |

| Predicted | -OCH₂CH₃ |

| Predicted | -OCH₃ |

| Predicted | -OCH₂CH₃ |

Note: The precise assignment of each aromatic carbon requires advanced NMR experiments.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): A COSY experiment would confirm the coupling between the methylene and methyl protons of the ethyl group, showing a cross-peak between their respective signals.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon to which it is directly attached. This would definitively link the aromatic proton signals to their corresponding carbon signals and do the same for the ethyl and methoxy groups.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

A strong absorption band for the C=O (carbonyl) stretching of the ester group, typically found in the range of 1720-1740 cm⁻¹.

C-O stretching vibrations for the ester and the methoxy group, appearing in the fingerprint region (approximately 1000-1300 cm⁻¹).

Aromatic C=C stretching vibrations, which would appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-H stretching vibrations from the aromatic ring, the methyl, and methylene groups of the ethyl moiety, and the methoxy group, typically observed around 2850-3100 cm⁻¹.

C-Cl stretching vibrations, which are expected in the lower frequency region of the spectrum (typically below 800 cm⁻¹).

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Predicted | Strong | C=O Stretch (Ester) |

| Predicted | Medium-Strong | Aromatic C=C Stretch |

| Predicted | Medium-Strong | C-O Stretch (Ester, Ether) |

| Predicted | Medium-Weak | C-H Stretch (Aromatic, Aliphatic) |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While specific Raman data for this compound is not widely published, a Raman spectrum would be expected to show:

Strong signals for the symmetric vibrations of the aromatic ring.

A characteristic band for the C=O stretching vibration, though it is often weaker in Raman than in IR.

Signals corresponding to the C-Cl bonds.

The combination of FT-IR and Raman spectroscopy would provide a more complete picture of the vibrational modes of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). This process generates a molecular ion (M⁺) and a series of characteristic fragment ions, which together form a unique mass spectrum that serves as a molecular fingerprint.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this molecule would likely include:

Loss of the ethoxy group (-OC₂H₅): Cleavage of the ester's C-O bond results in a stable acylium ion.

Loss of an ethyl radical (-C₂H₅): This leads to the formation of a carboxylated cation.

Loss of formaldehyde (B43269) (-CH₂O): A rearrangement reaction (McLafferty rearrangement) could lead to the elimination of formaldehyde from the methoxy group, if a suitable gamma-hydrogen is available, although less common for aromatic methoxy groups.

Cleavage of the methoxy group (-OCH₃): Loss of a methyl radical followed by carbon monoxide.

Loss of chlorine atoms (-Cl): While less common as an initial fragmentation step, loss of Cl can occur from various fragments.

The analysis of a closely related compound, mthis compound, via EI-MS at 70 eV provides insight into the expected fragmentation, confirming the utility of this technique for identifying such structures. researchgate.net The presence of two chlorine atoms would also produce a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, further aiding in identification.

Table 1: Predicted Major Fragment Ions in the EI-Mass Spectrum of this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Formation Pathway |

| 248/250/252 | [M]⁺ | Molecular Ion (Isotope pattern due to Cl₂) |

| 219/221/223 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the ester |

| 203/205 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |

| 175/177 | [M - OC₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide from the acylium ion |

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. lcms.cz This hyphenated technique is ideal for identifying and quantifying volatile and semi-volatile compounds in a mixture. lcms.cz In the context of this compound, GC-MS serves to separate the target compound from starting materials, by-products, or solvents before it enters the mass spectrometer for identification.

A typical GC-MS method would involve:

Injection: A solution of the sample is injected into a heated inlet, where it is vaporized.

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (such as an Agilent DB-5Q). lcms.cz The column's stationary phase separates compounds based on their boiling points and polarity, causing them to elute at different retention times.

Detection: As each compound elutes from the column, it enters the ion source of the mass spectrometer (e.g., a Quadrupole Time-of-Flight or Q-TOF), where it is ionized (typically by EI). lcms.cz The mass spectrometer then separates and detects the ions, generating a mass spectrum for each eluting compound.

The identification of mthis compound has been successfully performed using GC-MS, demonstrating the method's effectiveness for this class of halogenated aromatic esters. researchgate.net The resulting data includes a chromatogram showing peaks at specific retention times and a corresponding mass spectrum for each peak, allowing for confident identification by matching the spectrum to a library database (like NIST) and analyzing the fragmentation pattern. lcms.cz

X-ray Diffraction Analysis

X-ray diffraction techniques are paramount for the solid-state characterization of crystalline materials. They provide definitive information about the atomic and molecular arrangement within a crystal lattice.

Single-Crystal X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. The technique requires a single, high-quality crystal of the compound. When a focused beam of X-rays is directed at the crystal, the electrons of the atoms diffract the beam, producing a unique diffraction pattern.

By analyzing the positions and intensities of the diffracted spots, it is possible to calculate the electron density map of the molecule and thereby determine:

The exact spatial arrangement of atoms.

Bond lengths, bond angles, and torsion angles.

The unit cell dimensions (the basic repeating unit of the crystal).

The crystal system and space group.

Intermolecular interactions, such as hydrogen bonding and π–π stacking.

For analogous organic molecules like ethyl p-azoxybenzoate, single-crystal X-ray diffraction has been used to determine the triclinic unit cell, space group, and the parallel packing arrangement of the molecules in the crystal lattice. longwood.edu This level of detail is crucial for understanding structure-property relationships.

Table 2: Representative Data Obtained from Single-Crystal X-ray Diffraction Analysis

| Parameter | Description | Example Data (from Ethyl p-azoxybenzoate) longwood.edu |

| Crystal System | The symmetry system of the crystal lattice. | Triclinic |

| Space Group | The group of symmetry operations for the crystal. | Pī |

| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). | a=7.56 Å, b=18.35 Å, c=6.28 Å, α=94.38°, β=97.21°, γ=83.97° |

| Volume (V) | The volume of the unit cell. | 833.6 ų (calculated from above) |

| Z | The number of molecules per unit cell. | 2 |

| Calculated Density (ρ) | The density of the material as calculated from the crystallographic data. | 1.325 g/cm³ |

X-ray Powder Diffractometry (XRPD) for Crystalline Phase Characterization

X-ray Powder Diffractometry (XRPD) is a non-destructive technique used to analyze polycrystalline (powder) samples. It provides information about the crystalline phases present in a material. The sample is exposed to a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The result is a diffractogram, which is a plot of intensity versus 2θ.

The primary applications of XRPD for this compound would include:

Crystalline Phase Identification: The positions and relative intensities of the peaks in the XRPD pattern are unique to a specific crystalline phase, acting as a fingerprint for identification.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct XRPD patterns. XRPD is a key tool in identifying and distinguishing between these forms.

Purity Analysis: The presence of crystalline impurities can be detected by the appearance of extra peaks in the diffractogram.

Determination of Crystallinity: The technique can distinguish between crystalline and amorphous material.

The direct-space strategy, often used in academia and industry, leverages XRPD data to solve crystal structures when single crystals are unavailable. icdd.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the synthesis and quality control of this compound, various chromatographic methods are essential for purification and purity assessment.

Purification and Purity Monitoring:

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. orgsyn.org For this compound, a silica (B1680970) gel plate would be used as the stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) would serve as the mobile phase. The separation is based on polarity, and the position of the spot (Rf value) is characteristic of the compound in a given solvent system. orgsyn.org

Column Chromatography: This is a preparative technique used to purify compounds from mixtures. The sample is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent (eluent) is passed through the column to separate the components. orgsyn.org Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.

Quantitative Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. A reverse-phase HPLC method is commonly used for compounds like this compound.

A validated HPLC method provides precise and accurate data on the purity of the compound, typically expressed as a percentage area. The development of such a method involves optimizing the column, mobile phase, flow rate, and detector wavelength to achieve good separation and sensitivity. ekb.egresearchgate.netstfi.ac.id

Table 3: Hypothetical HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | A C18 column is a standard choice for reverse-phase chromatography of moderately polar organic molecules. researchgate.net |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile (B52724) and Water (with 0.1% formic or trifluoroacetic acid) | Acetonitrile is a common organic modifier. The acid improves peak shape and suppresses ionization. ekb.egresearchgate.net |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. researchgate.net |

| Detector | UV-Vis Detector at a wavelength of maximum absorbance (e.g., ~254 nm) | Aromatic compounds like this benzoate (B1203000) ester exhibit strong UV absorbance. ekb.eg |

| Column Temperature | 30-40 °C | Maintaining a constant temperature ensures reproducible retention times. ekb.eg |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for verifying the purity of and quantifying this compound. A reverse-phase HPLC method is typically employed for the analysis of benzoate esters and related compounds. This approach uses a non-polar stationary phase and a polar mobile phase, causing less polar compounds to be retained longer.

For a compound like this compound, a C18 column is a common choice for the stationary phase. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer, like potassium dihydrogen phosphate (B84403), with the pH adjusted to ensure sharp peak shapes. The use of a gradient system, where the solvent composition is changed over time, allows for the effective separation of the main compound from any impurities. Detection is commonly performed using a UV detector at a wavelength where the aromatic ring of the benzoate shows strong absorbance.

Table 1: Representative HPLC Method for Analysis

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | C18, 5 µm particle size (e.g., 150 mm x 4.6 mm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with potential acid modifier like TFA or phosphate buffer) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~276 nm |

| Injection Volume | 5-10 µL |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of chemical reactions and for the preliminary assessment of the purity of this compound. This technique involves spotting the compound onto a plate coated with a stationary phase, typically silica gel.

The plate is then developed in a sealed chamber containing a suitable mobile phase, or eluent. For compounds of intermediate polarity like this compound, a mixture of a non-polar solvent like dichloromethane (B109758) (CH2Cl2) and a polar solvent like methanol (MeOH) is often effective. The ratio can be adjusted to achieve optimal separation. After development, the separated spots are visualized, commonly under UV light (at 254 nm), where UV-active compounds appear as dark spots. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to identify compounds.

Table 2: Typical TLC Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 aluminum sheets |

| Mobile Phase (Eluent) | Dichloromethane:Methanol (e.g., 99:1 or 94:6 v/v) |

| Visualization | UV light at 254 nm |

Thermal Analysis Techniques

Thermal analysis techniques are crucial for determining the physical properties of a compound, such as its melting point and thermal stability. These methods measure changes in physical properties as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to evaluate the thermal stability and decomposition profile of a substance. For this compound, a TGA scan would reveal the temperature at which the compound begins to decompose. The resulting thermogram plots mass percentage against temperature, with a significant drop in mass indicating decomposition. Anhydrous, non-salt compounds like this ester are expected to be stable up to their boiling or decomposition point, which for similar aromatic compounds can be above 160-200°C.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat flow associated with thermal transitions in a material. When analyzing a crystalline solid like this compound, DSC is used to determine its melting point and enthalpy of fusion. A DSC thermogram plots heat flow against temperature. A sharp endothermic peak (a peak indicating heat absorption) corresponds to the melting of the sample. The temperature at the peak of this endotherm is taken as the melting point, a key indicator of the compound's purity. The onset temperature of exothermic events can also provide critical information about thermal hazards.

Elemental Analysis

Elemental analysis is a fundamental procedure used to determine the elemental composition of a pure substance. This quantitative technique confirms that the empirical formula of the synthesized compound matches its theoretical formula, providing strong evidence of its identity and purity. The analysis is typically performed using an automated elemental analyzer, which measures the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) after combustion of the sample. For halogenated compounds, specific combustion and detection methods are used to determine the percentage of chlorine.

For this compound, with the molecular formula C₁₀H₁₀Cl₂O₃, the theoretical elemental composition can be calculated from its molecular weight (249.09 g/mol ). The experimental results are expected to be in close agreement with these theoretical values.

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Theoretical Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 48.23% |

| Hydrogen | H | 1.008 | 10 | 10.08 | 4.05% |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 28.46% |

| Oxygen | O | 15.999 | 3 | 47.997 | 19.27% |

| Total | 249.093 | 100.00% |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule. These calculations provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its chemical properties.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational cost, making it suitable for studying medium to large-sized molecules like Ethyl 4,5-dichloro-2-methoxybenzoate. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, often yielding highly accurate results for a wide range of chemical systems. For the analysis of substituted benzoates, DFT calculations are instrumental in determining optimized geometries, electronic energies, and other key molecular properties.

The accuracy of DFT calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wavefunctions. For molecules containing elements like chlorine, a basis set such as 6-311++G(d,p) is often employed. This basis set is flexible enough to accurately describe the electron distribution, including the polarization effects (d,p) and the presence of diffuse functions (++) which are important for describing anions and weak interactions. The validation of the computational model is typically achieved by comparing calculated properties, such as bond lengths and angles, with available experimental data for similar compounds.

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis involves identifying the most stable arrangement of atoms in a molecule, known as the global minimum energy conformer, as well as other low-energy conformers. For this compound, the rotation around the single bonds, particularly the ester and methoxy (B1213986) groups, gives rise to different conformers.

Geometry optimization is the process of finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. This is typically performed using DFT methods. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl (para) | 1.745 | C-C-Cl | 119.5 |

| C-Cl (meta) | 1.742 | C-C-O (methoxy) | 115.8 |

| C-O (methoxy) | 1.365 | O-C-C (ester) | 124.5 |

| C=O (ester) | 1.210 | C-O-C (ester) | 116.2 |

| C-O (ester) | 1.350 |

Note: This data is illustrative and based on typical values for similar compounds. Specific experimental or calculated data for this compound is not available.

Vibrational Frequency Calculations and Spectral Simulations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical vibrational frequency calculations are essential for assigning the experimentally observed spectral bands to specific molecular motions. These calculations are typically performed at the same level of theory as the geometry optimization. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the computational method.

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

| ~3000 | C-H stretching (aromatic and aliphatic) |

| ~1720 | C=O stretching (ester) |

| ~1600, ~1480 | C=C stretching (aromatic ring) |

| ~1250 | C-O stretching (ester and ether) |

| ~830 | C-Cl stretching |

Note: This data is illustrative and based on typical values for similar compounds.

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity and interactions with other molecules. DFT calculations provide a wealth of information about these properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the methoxy and ester groups, reflecting their electron-donating character. The LUMO is likely to be distributed over the benzene ring and the carbonyl group of the ester, which can act as an electron acceptor.

Table 3: Hypothetical Frontier Molecular Orbital Properties for this compound

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative and based on typical values for similar compounds.

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior towards electrophilic and nucleophilic reagents. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would reveal specific charge localizations:

Negative Regions: The most significant negative potential is expected to be concentrated around the carbonyl oxygen atom of the ester group due to its high electronegativity and the presence of lone pairs. The oxygen atom of the methoxy group would also exhibit a region of negative potential, albeit likely less intense than the carbonyl oxygen. These sites are the primary targets for protons and other electrophiles.

Positive Regions: Positive potential regions are generally associated with hydrogen atoms. The hydrogen atoms of the ethyl group and the methoxy group would show positive potential.

Neutral/Slightly Negative Regions: The aromatic ring itself, influenced by the electron-donating methoxy group and the electron-withdrawing chloro and ester groups, would present a more complex potential landscape. The chlorine atoms, despite their electronegativity, can also exhibit regions of positive potential on their outer surfaces (the σ-hole), making them potential sites for halogen bonding.

The MEP map provides a visual representation of the charge distribution, which is fundamental in understanding how the molecule interacts with other polar molecules and ions. nih.govresearchgate.net

Fukui Function Analysis for Reactive Sites

Fukui function analysis is a concept derived from Density Functional Theory (DFT) that helps to quantify the reactivity of different atomic sites in a molecule. researchgate.net It identifies which atoms are most likely to accept or donate electrons during a chemical reaction. The condensed Fukui functions are calculated for electrophilic attack (), nucleophilic attack (), and radical attack (). scielo.org.mx

For this compound, a Fukui analysis would predict the following reactive sites:

Electrophilic Attack (): The sites with the highest value for are the most susceptible to electrophilic attack. These are predicted to be the oxygen atoms of the carbonyl and methoxy groups, which possess the highest electron density and lone pairs available for donation. Certain carbon atoms on the aromatic ring, activated by the methoxy group, would also show reactivity.

Nucleophilic Attack (): The sites with the highest value for are the most susceptible to nucleophilic attack. The carbonyl carbon of the ester group is the most probable site for nucleophilic attack due to its partial positive charge, induced by the adjacent electronegative oxygen atoms.

Radical Attack (): The sites for radical attack are often intermediate between the prime sites for electrophilic and nucleophilic attack. The analysis might point towards specific carbons on the aromatic ring or the ethyl group.

The reliability of Fukui function calculations can be dependent on the method used for atomic charge calculations, with Natural Bond Orbital (NBO) or Hirshfeld charges often being employed. scielo.org.mx

Table 1: Predicted Reactive Sites in this compound from Fukui Function Analysis

| Type of Attack | Most Probable Atomic Site(s) | Rationale |

| Nucleophilic | Carbonyl Carbon (C=O) | High partial positive charge, susceptible to electron-rich species. |

| Electrophilic | Carbonyl Oxygen (C=O), Methoxy Oxygen (-OCH₃) | High electron density and accessible lone pairs. |

| Radical | Aromatic Ring Carbons | Delocalized π-system can stabilize radical intermediates. |

Natural Bond Orbital (NBO) Analysis for Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that represent familiar chemical concepts like bonds, lone pairs, and core orbitals. This method is particularly effective for studying intramolecular charge transfer and electron delocalization, quantifying these interactions in terms of stabilization energy (E⁽²⁾). nih.gov

In this compound, NBO analysis would highlight several key delocalization interactions:

Resonance in the Ester Group: A strong interaction would be observed between the lone pair orbitals of the ester oxygen atom (O-C=O) and the antibonding π* orbital of the carbonyl group (C=O). This delocalization is characteristic of esters and contributes to their stability.

Aromatic Ring Interactions: The lone pairs of the methoxy oxygen and the chlorine atoms would exhibit delocalization into the antibonding π* orbitals of the benzene ring. The methoxy group's donation would be significant, contributing to the ring's electron density.

Hyperconjugation: Interactions involving the C-H and C-C σ bonds of the ethyl group donating into nearby empty orbitals would also be present, although these hyperconjugative interactions are generally weaker than the resonance effects.

Table 2: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E⁽²⁾) for this compound

| Donor NBO (i) | Acceptor NBO (j) | Type of Interaction | Predicted E⁽²⁾ (kcal/mol) |

| LP (O) of Methoxy | π* (C-C) of Ring | n → π | High |

| LP (O) of Ester | π (C=O) | n → π | High |

| LP (Cl) | π (C-C) of Ring | n → π | Moderate |

| π (C=C) of Ring | π (C=O) | π → π* | Moderate |

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms and the chemical bonds between them. A key element of AIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms. The properties at this point, such as the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction.

Covalent Bonds: For shared interactions (covalent bonds), such as the C-C, C-H, C=O, and C-O bonds in the molecule, the value of ρ(r) is high and the Laplacian ∇²ρ(r) is negative.

Closed-Shell Interactions: For closed-shell interactions, which include ionic bonds, hydrogen bonds, and van der Waals interactions, ρ(r) is low and ∇²ρ(r) is positive.

An AIM analysis of this compound would be used to characterize every bond, confirming the covalent nature of the bonds within the aromatic ring, the ester, and methoxy groups. It would also be instrumental in identifying and characterizing weaker intramolecular interactions, such as a potential C-H···O or C-H···Cl hydrogen bond, by locating the corresponding BCPs and analyzing their electron density properties.

Studies of Intermolecular Interactions and Weak Forces (e.g., Reduced Density Gradient Analysis, Hirshfeld Surface Analysis)

In the solid state, the packing of molecules is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful method for visualizing and quantifying these interactions in a crystal lattice. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds and other strong interactions. nih.gov

For this compound, a Hirshfeld analysis would likely reveal the following key interactions contributing to the crystal packing:

H···H Contacts: As is common for organic molecules, H···H contacts would likely comprise the largest percentage of the Hirshfeld surface. nih.gov

O···H/H···O Contacts: These contacts, representing C-H···O hydrogen bonds, would be prominent. The carbonyl oxygen is a strong hydrogen bond acceptor and would form close contacts with hydrogen atoms from neighboring molecules.

π-π Stacking: Depending on the packing arrangement, C···C contacts might indicate the presence of π-π stacking interactions between the aromatic rings of adjacent molecules.

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions, showing the percentage contribution of each type of contact to the total surface area.

Table 3: Predicted Hirshfeld Surface Contact Contributions for Crystalline this compound

| Intermolecular Contact | Predicted Contribution (%) | Description |

| H···H | ~30 - 40% | General van der Waals forces. |

| Cl···H | ~20 - 25% | Dipole-dipole and weak hydrogen bond interactions. |

| O···H | ~10 - 15% | C-H···O hydrogen bonds, primarily involving the carbonyl oxygen. |

| C···H | ~10 - 15% | Weak van der Waals interactions. |

| C···C | ~5 - 10% | Indicates potential π-π stacking interactions. |

| Other | ~5% | Minor contributions from other contacts (e.g., Cl···O). |

Computational Investigation of Reaction Mechanisms and Pathways

Computational chemistry is invaluable for elucidating the step-by-step mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The energy difference between reactants and the transition state gives the activation energy, which determines the reaction rate.

A plausible reaction to investigate for this compound is its synthesis via esterification of 4,5-dichloro-2-methoxybenzoic acid with ethanol (B145695), or its hydrolysis back to the carboxylic acid. A computational study of the acid-catalyzed hydrolysis, for example, would involve these steps:

Modeling Reactants: The geometries of this compound, a hydronium ion (H₃O⁺), and water are optimized.

Locating Transition States: The reaction pathway would be scanned to find the transition state for each elementary step, such as the initial protonation of the carbonyl oxygen, the nucleophilic attack by water, proton transfer steps, and the final elimination of ethanol.

Identifying Intermediates: The tetrahedral intermediate formed after the water molecule attacks the carbonyl carbon would be identified and its energy calculated.

Such studies can clarify mechanisms that are difficult to probe experimentally, such as distinguishing between different possible pathways or understanding the role of stereochemistry. mdpi.com

Thermochemical Calculations and Stability Assessments

Computational methods allow for the accurate calculation of key thermochemical properties, providing insights into a compound's stability. Using methods like Gaussian-4 (G4) theory or by applying DFT with appropriate corrections, it is possible to determine:

Standard Enthalpy of Formation (ΔHf°): The heat change when one mole of the compound is formed from its constituent elements in their standard states.

Standard Gibbs Free Energy of Formation (ΔGf°): A measure of the compound's thermodynamic stability under standard conditions.

Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance.

Furthermore, computational tools like the CHETAH (CHEmical Thermodynamic And Hazard evaluation) program can be used for a preliminary assessment of thermal hazards. core.ac.uk By analyzing the molecular structure for high-energy functional groups and calculating the energy of decomposition, these programs can predict the potential for a compound to undergo rapid, energetic decomposition. core.ac.uk Given its structure, this compound is expected to be a thermally stable compound under normal conditions.

Table 4: Hypothetical Thermochemical Data for this compound

| Property | Predicted Value | Method of Calculation |

| Standard Enthalpy of Formation (gas) | -110 to -130 kcal/mol | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Standard Gibbs Free Energy of Formation | -70 to -90 kcal/mol | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Heat Capacity (Cp) | 70 to 80 cal/mol·K | Frequency Calculation |

| CHETAH Hazard Assessment | LOW energy release potential | Group Contribution Method core.ac.uk |

Advanced Research Applications and Synthetic Utility

Role as a Versatile Chemical Building Block

The structure of Ethyl 4,5-dichloro-2-methoxybenzoate makes it a promising candidate as a versatile chemical building block. The presence of multiple reactive sites allows for a variety of chemical transformations, enabling the introduction of this substituted phenyl group into larger, more complex molecular architectures.

Key Structural Features and Potential Reactivity:

Aromatic Ring: The benzene (B151609) ring can undergo further electrophilic aromatic substitution, although the existing electron-withdrawing chlorine atoms and the electron-donating methoxy (B1213986) group will direct incoming electrophiles to specific positions, influencing the regioselectivity of such reactions.

Chloro Substituents: The chlorine atoms are generally stable but can be susceptible to nucleophilic aromatic substitution under specific, often harsh, reaction conditions or through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of other functional groups.

Methoxy Group: The methoxy group can potentially be cleaved to reveal a hydroxyl group, which can then be used for further functionalization, such as ether or ester formation.

Ethyl Ester Group: The ester functionality is a key reactive site. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or reacted with Grignard reagents to form tertiary alcohols. It can also undergo transesterification with other alcohols.

Intermediate in the Synthesis of Structurally Complex Organic Molecules

Given its array of functional groups, this compound can serve as a crucial intermediate in multi-step syntheses of complex organic molecules. While specific examples are scarce in the literature, its potential is evident. For instance, the carboxylic acid derived from the hydrolysis of the ester could be converted to an acid chloride, which is a highly reactive intermediate for the formation of amides, esters, and ketones.

The synthesis of a related compound, methyl 5-chloro-2-methoxybenzoate, has been documented as an intermediate in the preparation of more complex pharmaceutical compounds. This suggests a similar potential for this compound in analogous synthetic pathways.

Development of Synthetic Routes to Related Esters and Aromatic Derivatives

The synthesis of this compound itself likely involves the esterification of 4,5-dichloro-2-methoxybenzoic acid with ethanol (B145695) in the presence of an acid catalyst. Variations in the alcohol used during this esterification process would provide a straightforward route to a variety of related esters (e.g., methyl, propyl, butyl esters).

Furthermore, the functional groups present on the molecule allow for the development of synthetic routes to a wide array of other aromatic derivatives. For example, the ester group can be converted to an amide by reaction with an appropriate amine, leading to the synthesis of substituted benzamides.

Contribution to Fundamental Understanding of Aromatic Ester Chemistry

The study of the reactivity of this compound can contribute to the broader understanding of aromatic ester chemistry. The electronic effects of the substituents on the aromatic ring significantly influence the reactivity of the ester group and the aromatic system itself.

Research in this area could focus on:

Kinetics and Thermodynamics: Investigating the rates of hydrolysis or other reactions of the ester group to quantify the electronic influence of the chloro and methoxy substituents.

Spectroscopic Analysis: Detailed analysis of its NMR, IR, and mass spectra can provide insights into the electronic distribution and conformation of the molecule.

Computational Modeling: Theoretical studies can complement experimental work by predicting reaction pathways and explaining the observed reactivity based on the molecule's electronic structure.

Design and Synthesis of Derivatives for Structure-Property Relationship Studies

By systematically modifying the structure of this compound, a library of derivatives can be synthesized to investigate structure-property relationships. These studies are fundamental in chemical science for understanding how specific structural features influence the physicochemical properties of a molecule, independent of any particular end-use.

Potential Modifications and Properties to Study:

| Modification Site | Potential New Functional Group | Physicochemical Property to Investigate |

| Ethyl Ester | Other alkyl esters, amides, nitriles | Solubility, melting point, boiling point, polarity |

| Chloro Groups | Hydrogen (dechlorination), other halogens | Electronic effects, dipole moment, crystal packing |

| Methoxy Group | Hydroxyl, other alkoxy groups | Hydrogen bonding capability, acidity/basicity |

Such studies, while not directed at a specific biological or material application, are crucial for building a fundamental knowledge base that can inform future research and the design of novel molecules with desired properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.